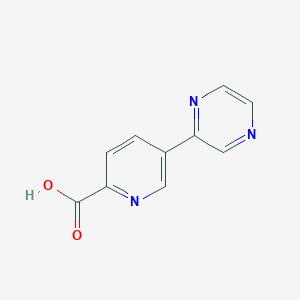

5-(Pyrazin-2-yl)pyridine-2-carboxylic acid

描述

属性

IUPAC Name |

5-pyrazin-2-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-10(15)8-2-1-7(5-13-8)9-6-11-3-4-12-9/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHFKTCQUPSESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=NC=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340504-76-8 | |

| Record name | 5-(pyrazin-2-yl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Key Steps:

- Synthesis of 5-bromo-2-methylpyridine

- Bromination of 2-methylpyridine using directing groups or regioselective bromination techniques.

- Stille Coupling

- Reaction of 5-bromo-2-methylpyridine with 2-(tributylstannyl)pyrazine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in xylene under reflux.

- Conditions : 120°C, 12 hours, argon atmosphere.

- Yield : ~68% (based on analogous reactions in source).

- Oxidation of Methyl to Carboxylic Acid

- Treatment with K₂Cr₂O₇ in concentrated H₂SO₄ at 70–80°C.

- Reaction Time : 4–6 hours.

- Work-up : Precipitation in ice water, filtration, and purification via recrystallization.

Advantages:

- High regioselectivity due to Stille coupling.

- Scalable oxidation step with straightforward work-up.

Suzuki Coupling with Ester Hydrolysis

This route employs Suzuki-Miyaura coupling using a boronic acid derivative, followed by hydrolysis of a methyl ester.

Key Steps:

- Synthesis of 5-bromo-pyridine-2-carboxylic Acid Methyl Ester

- Suzuki Coupling

- Reaction with pyrazine-2-boronic acid using Pd(PPh₃)₄ as a catalyst in a toluene/water mixture.

- Conditions : 80°C, 8–12 hours.

- Ester Hydrolysis

Challenges:

- Limited commercial availability of pyrazine-2-boronic acid may necessitate in-situ preparation.

- Protection/deprotection steps add complexity.

Direct Coupling with Carboxylic Acid Protection

This method avoids oxidation by coupling a pre-functionalized pyridine derivative.

Key Steps:

- Protection of Carboxylic Acid

- Stille Coupling

- Deprotection

- Acidic or basic hydrolysis to regenerate the carboxylic acid.

Example Reaction Table:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH, 65°C, 8h | 82 | |

| Stille Coupling | Pd(PPh₃)₄, xylene, 120°C, 12h | 68 | |

| Deprotection | 2M NaOH, rt, 2h | 90 |

Alternative Oxidation of Pre-coupled Intermediate

For substrates with a methyl group adjacent to the pyrazine moiety:

- Coupling of 2-methyl-5-bromopyridine with pyrazine-2-stannane.

- Oxidation using KMnO₄ or RuO₄ under acidic conditions for higher selectivity.

Critical Analysis of Methods

- Stille vs. Suzuki : Stille coupling (source) offers higher yields for pyrazine systems but requires toxic organotin reagents. Suzuki is greener but depends on boronic acid availability.

- Oxidation Efficiency : K₂Cr₂O₇/H₂SO₄ (source) reliably oxidizes methyl groups but generates hazardous waste.

化学反应分析

Types of Reactions: 5-(Pyrazin-2-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as aryl boronic acids are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazine and pyridine derivatives .

科学研究应用

Medicinal Chemistry

Anticancer Activity

5-(Pyrazin-2-yl)pyridine-2-carboxylic acid has been studied for its potential anticancer properties. Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing normal cells. For instance, a study demonstrated that certain derivatives inhibited the growth of human cancer cell lines, suggesting a mechanism involving apoptosis and cell cycle arrest .

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent. Several studies have reported its efficacy against various bacterial strains, including resistant strains, indicating its potential as a lead compound for the development of new antibiotics . The structure-activity relationship (SAR) studies suggest that modifications at the 5-position enhance antimicrobial activity .

Neuropharmacological Applications

There is growing evidence supporting the role of this compound in neuropharmacology. It has been identified as a modulator of metabotropic glutamate receptors, which are implicated in several neuropsychiatric disorders such as schizophrenia and anxiety . Its derivatives have been evaluated for their ability to enhance cognitive function in animal models, showcasing their therapeutic potential in treating cognitive impairment .

Catalysis

Role in Catalytic Reactions

this compound and its derivatives serve as effective ligands in metal-catalyzed reactions. They have been utilized in oxidation catalysis, where they facilitate the conversion of substrates under mild conditions. The ligand's ability to stabilize metal ions enhances catalytic efficiency, making it valuable in organic synthesis .

Material Science

Synthesis of Functional Materials

The compound has been employed in the synthesis of functional materials, particularly in the field of organic electronics. Its derivatives exhibit interesting electronic properties that can be harnessed for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown improvements in charge transport properties and overall device performance .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Selective cytotoxicity against cancer cells |

| Antimicrobial properties | Efficacy against resistant bacterial strains | |

| Neuropharmacological applications | Modulation of metabotropic glutamate receptors | |

| Catalysis | Ligand for metal-catalyzed reactions | Enhanced catalytic efficiency |

| Material Science | Synthesis of functional materials | Improved electronic properties in OLEDs/OPVs |

Case Studies

Case Study 1: Anticancer Activity

A recent study explored the anticancer effects of various derivatives of this compound on breast cancer cell lines. The results indicated that specific modifications at the carboxylic acid position significantly increased apoptosis rates compared to untreated controls, highlighting the compound's potential as a chemotherapeutic agent .

Case Study 2: Neuropharmacological Effects

In a preclinical trial involving animal models, derivatives were administered to evaluate their effects on cognitive function. The results showed enhanced memory retention and learning capabilities, attributed to the modulation of glutamate signaling pathways, thereby suggesting therapeutic avenues for treating neurodegenerative diseases .

作用机制

The mechanism by which 5-(Pyrazin-2-yl)pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may influence key regulatory proteins and enzymes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

The table below compares 5-(Pyrazin-2-yl)pyridine-2-carboxylic acid with analogs differing in substituent groups on the pyridine ring:

Key Observations

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in 5-(Trifluoromethyl)pyridine-2-carboxylic acid enhances the acidity of the carboxylic acid moiety, making it a stronger chelator for metal ions . The cyano (-CN) group in 5-(4-Cyanophenyl)pyridine-2-carboxylic acid increases polarity, impacting solubility and reactivity in synthetic pathways .

Electron-Donating Groups (EDGs) :

Coordination Chemistry Potential

- In contrast, 5-(Trifluoromethyl)pyridine-2-carboxylic acid is explicitly noted for forming Co(II) complexes with nonlinear optical (NLO) properties, highlighting its role in materials science .

Pharmaceutical Relevance

- Fusaric Acid and 5-(Trifluoromethyl)pyridine-2-carboxylic acid are established intermediates in drug synthesis, particularly for metal-binding therapeutics .

- The benzoylamino derivative (CAS 75903-39-8) has been explored in multi-component reactions for pyrazole synthesis, suggesting catalytic utility .

生物活性

5-(Pyrazin-2-yl)pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a pyrazine moiety and a carboxylic acid group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : This compound has been shown to inhibit key kinases involved in cell signaling pathways, particularly c-Met and VEGFR-2. The inhibition of these kinases disrupts pathways associated with cell proliferation, survival, and angiogenesis.

- Antioxidant Activity : The presence of the carboxylic acid group enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| MCF7 | 8.3 |

| A375 | 6.7 |

These results suggest that the compound may induce apoptosis in cancer cells through the inhibition of critical signaling pathways .

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria. For instance:

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 15 |

| Escherichia coli | 20 |

| Klebsiella pneumoniae | 25 |

These findings highlight its potential as an antibacterial agent in treating infections caused by resistant strains .

Case Studies

- Cancer Treatment : A study investigated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its role as a potential anticancer therapeutic.

- Antimicrobial Efficacy : Another case study evaluated the compound's efficacy against clinical isolates of MRSA. The results demonstrated that it inhibited bacterial growth effectively, suggesting its use as an alternative treatment for resistant infections .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential:

- Absorption : The compound exhibits moderate bioavailability when administered orally.

- Metabolism : It undergoes hepatic metabolism, primarily through phase I reactions involving cytochrome P450 enzymes.

- Excretion : Metabolites are primarily excreted via urine, indicating renal clearance as a significant route of elimination .

常见问题

Basic: What synthetic methodologies are recommended for preparing 5-(Pyrazin-2-yl)pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step routes, such as condensation of pyrazine derivatives with functionalized pyridine precursors, followed by cyclization and carboxylation. Key parameters for optimization include:

- Catalyst selection : Palladium or copper catalysts are often used to facilitate coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .

- Solvent systems : Polar aprotic solvents like DMF or toluene enhance reaction efficiency .

- Temperature control : Stepwise heating (40–100°C) under inert atmospheres improves yield and minimizes side reactions .

- Purification : Recrystallization or column chromatography ensures high purity (>95%), as validated by HPLC or LC-MS .

Basic: How can researchers validate the structural integrity of this compound after synthesis?

Answer:

A combination of spectroscopic and crystallographic techniques is critical:

- Spectroscopy :

- NMR (¹H/¹³C) confirms proton environments and carbon frameworks.

- IR identifies carboxylic acid (-COOH) and aromatic C-H/N-H stretches.

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry . For coordination complexes, synchrotron radiation may enhance data resolution .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced: How does the coordination chemistry of this compound enable the design of functional metal-organic frameworks (MOFs)?

Answer:

The ligand’s rigid bipyridyl-carboxylate structure allows diverse coordination modes (monodentate, bridging, or chelating) with transition metals (e.g., Cd²⁺, Mn²⁺, Cu²⁺). Key design strategies include:

- Solvothermal synthesis : Reacting the ligand with metal salts in water/ethanol mixtures at 80–120°C yields crystalline MOFs .

- Structural tuning : Adjusting pH or adding auxiliary ligands (e.g., H₂P₂O₇²⁻) modifies topology (e.g., 1D chains vs. 3D networks) .

- Property optimization : Magnetic or luminescent behaviors are engineered via metal-ligand charge transfer, analyzed by SQUID magnetometry or fluorescence spectroscopy .

Advanced: What computational approaches resolve discrepancies between predicted and experimental data (e.g., bond lengths, spectroscopic peaks)?

Answer:

- Density Functional Theory (DFT) : Calculate electronic structures (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra. Basis sets like B3LYP/6-31G* are standard for organic systems.

- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) using software like AutoDock, validated by in vitro assays .

- Crystallographic refinement : Use SHELXL to iteratively adjust thermal parameters and occupancy factors, reducing R-factor discrepancies .

Basic: What analytical methods are most effective for assessing the purity and stability of this compound?

Answer:

- Chromatography :

- HPLC with C18 columns and UV detection (λ = 254 nm) quantifies impurities.

- TLC (silica gel, ethyl acetate/hexane eluent) monitors reaction progress.

- Stability studies :

Advanced: How do substituents on the pyrazine and pyridine rings influence the compound’s electronic properties and reactivity?

Answer:

- Electron-withdrawing groups (e.g., -COOH) increase acidity and enhance metal-binding affinity, critical for catalysis .

- Conjugation effects : Pyrazine’s π-deficient nature lowers LUMO energy, facilitating charge transfer in photochemical applications .

- Steric effects : Bulky substituents (e.g., -CF₃) reduce rotational freedom, stabilizing specific coordination geometries . Experimental trends are corroborated by DFT-calculated Mulliken charges .

Advanced: What strategies mitigate crystallographic disorder in X-ray structures of metal complexes involving this ligand?

Answer:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve weak diffraction spots .

- Dynamic disorder modeling : Apply ISOR/SUMP restraints to refine anisotropic displacement parameters for flexible carboxylate groups .

Basic: How can researchers optimize reaction yields in multi-step syntheses involving this compound?

Answer:

- Design of Experiments (DOE) : Systematically vary catalyst loading (0.5–5 mol%), temperature, and solvent ratios to identify optimal conditions .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times .

- Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted reagents, while silica gel chromatography isolates pure product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。